2-(Butan-2-yl)-4-chlorothieno[2,3-d]pyrimidine
Description
Properties
Molecular Formula |
C10H11ClN2S |
|---|---|
Molecular Weight |
226.73 g/mol |
IUPAC Name |
2-butan-2-yl-4-chlorothieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C10H11ClN2S/c1-3-6(2)9-12-8(11)7-4-5-14-10(7)13-9/h4-6H,3H2,1-2H3 |
InChI Key |
UZWBCUZNRMQDOB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=NC2=C(C=CS2)C(=N1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butan-2-yl)-4-chlorothieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophene with a suitable chloropyrimidine derivative. The reaction conditions often involve the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Butan-2-yl)-4-chlorothieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles such as amines or thiols.
Oxidation and Reduction: The thieno ring can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-(Butan-2-yl)-4-aminothieno[2,3-d]pyrimidine, while oxidation might produce a sulfoxide or sulfone derivative.
Scientific Research Applications
2-(Butan-2-yl)-4-chlorothieno[2,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific protein kinases.
Biological Studies: The compound is used in studies related to cell signaling pathways and enzyme inhibition.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Butan-2-yl)-4-chlorothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of cell signaling pathways that are crucial for cancer cell proliferation . This inhibition can result in cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine: Known for its anticancer properties and kinase inhibition.
Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with potential anticancer activity.
Quinazoline: Widely studied for its role in cancer therapy as an epidermal growth factor receptor (EGFR) inhibitor.
Uniqueness
2-(Butan-2-yl)-4-chlorothieno[2,3-d]pyrimidine is unique due to its specific thieno[2,3-d]pyrimidine scaffold, which provides distinct electronic and steric properties. These properties can lead to selective binding to certain protein kinases, making it a valuable compound in targeted cancer therapy .
Biological Activity
2-(Butan-2-yl)-4-chlorothieno[2,3-d]pyrimidine is a compound belonging to the thieno[2,3-d]pyrimidine class, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory properties and other pharmacological effects based on recent research findings.
The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse reactivity and biological significance. The presence of the butan-2-yl and chloro substituents may influence its pharmacological profile by affecting solubility, bioavailability, and interaction with biological targets.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of thieno[2,3-d]pyrimidine derivatives. For instance, a review on pyrimidine derivatives reported that certain compounds exhibit significant inhibition of cyclooxygenase-2 (COX-2) activity, a key enzyme in the inflammatory process. The IC50 values for these compounds ranged around 0.04 μmol, comparable to the standard anti-inflammatory drug celecoxib .
Table 1: Comparison of IC50 Values for COX-2 Inhibition
In vivo studies using carrageenan-induced paw edema and cotton pellet-induced granuloma models indicated that certain thieno[2,3-d]pyrimidine derivatives exhibited anti-inflammatory effects similar to indomethacin, with effective doses (ED50) ranging from 8.23 to 11.60 μM .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that the substitution patterns on the thieno[2,3-d]pyrimidine core significantly affect biological activity. Electron-releasing groups at specific positions enhance anti-inflammatory activity by increasing binding affinity to COX enzymes .
Table 2: SAR Analysis of Thieno[2,3-d]pyrimidine Derivatives
| Substituent | Position | Effect on Activity |
|---|---|---|
| Chloromethyl group | 2 | Increased potency |
| Pyridine | 1 | Enhanced selectivity |
Case Studies
- Anti-malarial Activity : A derivative of thieno[2,3-d]pyrimidine demonstrated selective activity against Plasmodium falciparum, with an IC50 value of 0.058 μM against the parasite's blood stages and low cytotoxicity against human liver cells (IC50 = 49.6 μM). This suggests a promising therapeutic index for further development as an antimalarial agent .
- NAPE-PLD Inhibition : Another study focused on pyrimidine derivatives indicated that modifications in the thieno[2,3-d]pyrimidine structure could lead to potent inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in lipid metabolism and inflammation pathways. The most potent compound showed an IC50 value of approximately 72 nM, indicating strong inhibitory potential .
Q & A
Q. What advanced techniques elucidate the 3D conformation of 2-(Butan-2-yl)-4-chlorothieno[2,3-d]pyrimidine in solution?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
